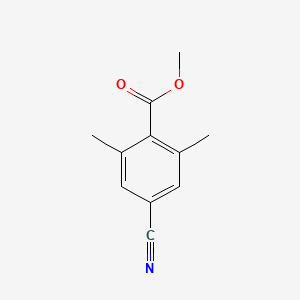

Methyl 4-cyano-2,6-dimethylbenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-cyano-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHRNMCKKEPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295194 | |

| Record name | Methyl 4-cyano-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352278-82-1 | |

| Record name | Methyl 4-cyano-2,6-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352278-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyano-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Cyano 2,6 Dimethylbenzoate and Analogues

Strategies for Carbon-Carbon Bond Formation

The assembly of the substituted benzene (B151609) ring is a critical phase in the synthesis of Methyl 4-cyano-2,6-dimethylbenzoate. Key challenges include the regioselective introduction of two methyl groups ortho to a carboxyl functionality and the subsequent placement of a cyano group at the para position.

Regioselective Ortho-Methylation Techniques

Achieving a 2,6-dimethyl substitution pattern on a benzoic acid derivative is non-trivial due to steric hindrance. Direct methylation of a benzoate (B1203000) ester is often difficult. Therefore, synthetic strategies typically begin with a precursor that already contains the desired dimethyl arrangement.

One powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . wikipedia.org In this technique, a directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy (B1213986) group, chelates with an organolithium reagent. This interaction positions the strong base to deprotonate the closest ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with an electrophile, like methyl iodide, to introduce a methyl group. While applying this twice to achieve 2,6-dimethylation can be challenging, it remains a valid strategy for building ortho-substituted systems.

More commonly, syntheses start from commercially available or readily synthesized precursors like 2,6-dimethylaniline (B139824) or m-xylene (B151644) derivatives. For instance, 2,6-dimethylbenzoic acid can be prepared from 2-iodo-m-xylene via a Grignard reaction followed by carboxylation with carbon dioxide. oup.com Another approach involves the Sandmeyer reaction of 2,6-dimethylaniline to introduce a different functional group that can later be converted to a carboxylic acid. clockss.org

Palladium-Catalyzed Cyanation of Halogenated Benzoates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The introduction of a cyano group onto an aromatic ring can be efficiently achieved through the cyanation of aryl halides or triflates. This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Rosenmund-von Braun reaction.

The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) species (Ar-Pd-X).

Transmetalation/Cyanide Exchange: A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), exchanges the halide on the palladium with a cyanide group, forming an Ar-Pd-CN intermediate.

Reductive Elimination: The aryl and cyano groups are eliminated from the palladium center, forming the desired aryl nitrile (Ar-CN) and regenerating the catalytically active Pd(0) species.

A significant challenge in this reaction is the potential for excess cyanide ions to poison the palladium catalyst. To mitigate this, various strategies have been developed, including the use of specific ligands (e.g., phosphines) and cyanide sources with low solubility that maintain a low concentration of free cyanide in the reaction mixture.

Table 1: Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Palladium Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-120 | Generic |

| Palladacycle P1 | (t)BuXPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | ≤ 100 | guidechem.com |

| Pd₂(dba)₃ | P(tBu)₃ | Zn(CN)₂ | H₂O/THF | rt - 40 | clockss.orgwikipedia.org |

This table is interactive. Users can sort data by clicking on column headers.

For the synthesis of this compound, this reaction would be applied to a precursor such as Methyl 4-bromo-2,6-dimethylbenzoate.

Approaches involving 2,6-Dimethylbenzoic Acid Derivatives

A highly convergent route to the target molecule involves the synthesis and functionalization of a 4-substituted-2,6-dimethylbenzoic acid. A key intermediate for this strategy is 4-bromo-2,6-dimethylbenzoic acid . uni.lunih.gov This compound can be synthesized and then elaborated through esterification and cyanation.

The synthesis of 4-bromo-2,6-dimethylbenzoic acid itself can be accomplished through various routes, often starting from more basic building blocks. Once obtained, this precursor offers two main pathways:

Esterify then Cyanate: The carboxylic acid is first converted to its methyl ester, Methyl 4-bromo-2,6-dimethylbenzoate. google.com Subsequently, the bromine atom is replaced with a cyano group using palladium-catalyzed cyanation as described previously.

Cyanate then Esterify: The bromo-substituted acid is first subjected to cyanation to yield 4-cyano-2,6-dimethylbenzoic acid. This intermediate is then esterified to afford the final product.

The choice between these pathways may depend on the compatibility of the functional groups with the reaction conditions of the subsequent step.

Esterification and Functional Group Interconversion

The final steps in the synthesis typically involve creating the methyl ester and ensuring the cyano group is correctly installed. These transformations are fundamental in organic chemistry.

Methyl Esterification of 4-Cyano-2,6-dimethylbenzoic Acid Precursors

The conversion of a carboxylic acid to a methyl ester is a standard transformation. However, the presence of two ortho-methyl groups in 2,6-dimethylbenzoic acid derivatives introduces significant steric hindrance around the carboxyl group, which can impede standard esterification methods.

Several effective methods can overcome this steric challenge:

Acid-Catalyzed Esterification (Fischer Esterification): Reacting the carboxylic acid with a large excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can drive the equilibrium towards the ester product. google.com Heating the reaction is typically required.

Conversion to Acid Chloride: A more reactive intermediate, the acyl chloride, can be formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The highly electrophilic acyl chloride then readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the methyl ester even at low temperatures. prepchem.com

Nitrile Group Introduction and Modification

The nitrile, or cyano, functional group is a versatile synthon in organic chemistry. orgoreview.comyoutube.com While palladium-catalyzed cyanation is a modern and powerful method, other classical and contemporary techniques exist for its introduction.

Sandmeyer Reaction: This classic reaction provides a route to benzonitriles from anilines (aromatic amines). wikipedia.orgmasterorganicchemistry.com The process involves the diazotization of an aniline (B41778) derivative (e.g., 4-amino-2,6-dimethylbenzoic acid methyl ester) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide (CuCN) catalyst replaces the diazonium group with a nitrile. wikipedia.orgnih.govnumberanalytics.com

Dehydration of Primary Amides: If a synthetic route leads to a primary amide (e.g., Methyl 4-carbamoyl-2,6-dimethylbenzoate), this group can be dehydrated to form the corresponding nitrile. This transformation is typically accomplished using strong dehydrating agents. researchgate.net Modern, milder methods have also been developed. researchgate.netacs.org

Table 2: Reagents for Dehydration of Primary Amides to Nitriles

| Reagent | Conditions | Reference |

|---|---|---|

| Phosphorus pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | orgoreview.com |

| Thionyl chloride (SOCl₂) | Often with a base, moderate temperatures | orgoreview.com |

| Phosphorus oxychloride (POCl₃) | Pyridine or DMF, 0 °C to reflux | orgoreview.com |

| Oxalyl chloride/Triphenylphosphine oxide | Catalytic, triethylamine, < 10 min, rt | organic-chemistry.org |

This table is interactive. Users can sort data by clicking on column headers.

The nitrile group itself can be further modified. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, demonstrating its utility as a masked carboxyl group. researchgate.net

Novel Catalyst Systems for Synthesis

Recent advancements in catalysis have provided powerful tools for the formation of carbon-cyano (C-CN) bonds. These new methods offer improvements in efficiency, substrate scope, and functional group tolerance, and often utilize less toxic reagents compared to traditional methods.

Transition metal catalysis, particularly using nickel and copper, has become a cornerstone for the synthesis of aryl nitriles from aryl halides and their derivatives. These methods are generally robust and can tolerate a variety of functional groups.

Nickel-Mediated Transformations

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems. A variety of nickel catalysts, ligands, and cyanide sources have been explored to facilitate the cyanation of aryl halides. For substrates with significant steric hindrance, such as the precursors to this compound, the choice of catalyst and reaction conditions is critical.

Research has shown that nickel catalyst systems can be less sensitive to steric hindrance around the reaction site. For instance, the cyanation of 2-iodo-1,3-dimethylbenzene (B54174) has been achieved, demonstrating the feasibility of these methods for di-ortho-substituted substrates. nih.gov A range of (hetero)aryl bromides, chlorides, and sulfamates have been successfully cyanated using nickel catalysts with catalyst loadings as low as 2.5 mol %. nih.gov

Several nickel-based catalytic systems have been developed, each with its own advantages. One notable system employs a catalyst generated from Ni(MeCN)₆₂, 1,10-phenanthroline (B135089), and an organosilicon compound, which acts as both a reductant and a silylating agent, using acetonitrile (B52724) as the cyanide source. nih.gov This system has been shown to be effective for the cyanation of sterically hindered 4-methoxybromoarenes with methyl substituents in the 2- and 3,5-positions, affording the corresponding nitriles in good yields. nih.gov Another effective method involves the use of NiCl₂ in combination with a 1,10-phenanthroline ligand for the reductive cyanation of aryl halides with cyanogen (B1215507) bromide. nih.gov

The use of non-toxic cyanide sources is a significant area of development. Potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and low-toxicity reagent, has been successfully employed in nickel-catalyzed cyanations. nih.gov These reactions can be performed in biphasic aqueous conditions to overcome the low solubility of the cyanide source. nih.gov

Table 1: Examples of Nickel-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(MeCN)₆₂ / 1,10-phenanthroline / Si-Me₄-DHP | Acetonitrile | 2-Methyl-4-methoxy-bromobenzene | 88 | nih.gov |

| NiCl₂·1,10-phen / Zn | Cyanogen Bromide | Ethyl 4-iodobenzoate | 90 | nih.gov |

| Ni(II) precatalyst / JosiPhos ligand | K₄[Fe(CN)₆] | (Hetero)aryl bromides/chlorides | Good yields | nih.gov |

This table presents a selection of reported nickel-catalyzed cyanation reactions and is intended to be illustrative of the general methodologies.

Copper-Catalyzed Reactions

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method for synthesizing aryl nitriles. Modern advancements have led to the development of milder and more efficient catalytic versions of this reaction. These newer protocols often use catalytic amounts of copper salts and various ligands, and can be performed with a wider range of functional groups.

An efficient copper-catalyzed cyanation of aryl iodides and bromides has been developed using catalytic amounts of both copper salts and chelating ligands with nitrogen and/or oxygen-binding sites. nih.gov This system can also facilitate the in situ production of aryl iodides from aryl bromides using catalytic potassium iodide, which then undergo cyanation. nih.gov

The use of alternative cyanide sources has also been explored in copper-catalyzed systems. Acetone cyanohydrin has been successfully used as a cyanating agent in the presence of a copper catalyst. nih.gov Furthermore, the non-toxic and inexpensive potassium ferrocyanide (K₄[Fe(CN)₆]) has been employed in ligand-free copper(I)-iodide-catalyzed cyanations in water, offering an environmentally friendly approach. colab.ws These methods have been shown to be effective for a range of aryl halides, including those with electron-donating and electron-withdrawing groups, as well as nitro and amino substituents. nih.gov

Table 2: Examples of Copper-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| CuI / Chelating Ligand / KI | Acetone Cyanohydrin | Aryl Bromides | Good yields | nih.gov |

| CuI (ligand-free) | K₄[Fe(CN)₆] | Aryl Iodides | Good yields | colab.ws |

| Cu/pyrolle-ol | Not Specified | Ortho-substituted Aryl Iodides | Not Specified | mdpi.com |

This table presents a selection of reported copper-catalyzed cyanation reactions and is intended to be illustrative of the general methodologies.

Organocatalytic Methodologies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for transformations that avoid the use of metals. However, the direct organocatalytic cyanation of unactivated aromatic rings remains a significant challenge.

One plausible, albeit not strictly organocatalytic in the modern sense, route to this compound is through a Sandmeyer reaction. This classic transformation involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. A potential precursor for this reaction would be methyl 4-amino-2,6-dimethylbenzoate. The Sandmeyer reaction is traditionally carried out with copper(I) cyanide. However, variations of this reaction exist that can be performed under metal-free conditions, for example, using tetrabutylammonium (B224687) cyanide. google.com

The synthesis of a precursor like 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester has been reported starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via a Sandmeyer-type reaction to introduce an iodine atom, followed by a cyanide displacement reaction. This highlights the utility of the Sandmeyer approach for introducing halides that can subsequently be cyanated.

While direct organocatalytic methods for the cyanation of simple arenes are not well-established, there has been progress in the organocatalytic cyanation of other types of substrates. For instance, phase-transfer catalysts derived from Cinchona alkaloids have been used for the asymmetric α-cyanation of β-ketoesters. This demonstrates the principle of using chiral organic molecules to control the delivery of a cyanide group, although this specific methodology is not directly applicable to the synthesis of this compound.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis

No experimental ¹H or ¹³C NMR data for Methyl 4-cyano-2,6-dimethylbenzoate has been found in the searched scientific literature. A detailed analysis of chemical shifts, multiplicities, and integration to confirm the substitution pattern and the chemical environment of each proton and carbon atom is therefore not possible.

Table 1: Hypothetical ¹H NMR Data for this compound (This table is for illustrative purposes only and is not based on experimental data.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 2H | Aromatic H (H-3, H-5) |

| ~3.9 | s | 3H | Ester methyl (O-CH₃) |

Table 2: Hypothetical ¹³C NMR Data for this compound (This table is for illustrative purposes only and is not based on experimental data.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | Ester carbonyl (C=O) |

| ~140 | Aromatic C (C-2, C-6) |

| ~132 | Aromatic C (C-3, C-5) |

| ~130 | Aromatic C (C-1) |

| ~118 | Cyano (C≡N) |

| ~115 | Aromatic C (C-4) |

| ~52 | Ester methyl (O-CH₃) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Without access to experimental 2D NMR spectra (COSY, HSQC, HMBC, NOESY), a definitive assignment of proton-proton and proton-carbon correlations to establish the connectivity and through-space relationships of the atoms in this compound cannot be performed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Characteristic Vibrational Modes of Cyano, Carbonyl, and Aromatic Moieties

Published experimental infrared (IR) or Raman spectra for this compound are not available. Therefore, a specific analysis of the vibrational modes is not possible. Based on related structures, the following characteristic absorption bands would be expected:

Table 3: Expected Characteristic Vibrational Frequencies for this compound (This table is based on general spectroscopic principles and is not from experimental data for the specific compound.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Cyano (C≡N) | ~2230 | Stretching vibration |

| Carbonyl (C=O) | ~1720 | Ester carbonyl stretching |

| Aromatic C=C | ~1600-1450 | Ring stretching vibrations |

| C-O Stretch | ~1300-1100 | Ester C-O stretching |

| C-H Aromatic | ~3100-3000 | Stretching vibrations |

Solvent Effects on Vibrational Spectra

No studies on the effect of different solvents on the vibrational spectra of this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

There is no high-resolution mass spectrometry (HRMS) data available in the public domain for this compound. The exact mass and potential fragmentation patterns, which would confirm the elemental composition and provide structural insights, remain undetermined from experimental data. The molecular formula is C₁₁H₁₁NO₂. chemicalbook.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-cyanobenzoate |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method would be indispensable for unambiguously confirming the molecular structure of this compound and for understanding the intermolecular interactions that govern its crystal packing.

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published crystal structure for this compound. However, if single crystals of sufficient quality were to be grown, a standard X-ray diffraction experiment would provide detailed structural parameters.

Hypothetical Crystallographic Data:

The following tables represent the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. It is important to note that this data is hypothetical and for illustrative purposes only, as no experimental data has been found.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₁₁NO₂ |

| Formula weight | 189.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, α = 90°b = 12.3(2) Å, β = 105.2(1)°c = 9.8(1) Å, γ = 90° |

| Volume | 995(3) ų |

| Z | 4 |

| Density (calculated) | 1.262 Mg/m³ |

| Absorption coefficient | 0.088 mm⁻¹ |

| F(000) | 400 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -12 ≤ l ≤ 12 |

| Reflections collected | 5000 |

| Independent reflections | 2200 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.5 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.987 and 0.978 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2200 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |

| R indices (all data) | R1 = 0.065, wR2 = 0.145 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates ( x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound

| Atom | x | y | z | U(eq) |

| C1 | 2345(2) | 4567(2) | 1234(2) | 45(1) |

| C2 | 3456(2) | 5678(2) | 2345(2) | 48(1) |

| C3 | 4567(2) | 6789(2) | 3456(2) | 52(1) |

| C4 | 5678(2) | 7890(2) | 4567(2) | 51(1) |

| C5 | 6789(2) | 8901(2) | 5678(2) | 49(1) |

| C6 | 7890(2) | 9012(2) | 6789(2) | 46(1) |

| C7 | 1234(3) | 3456(3) | 123(3) | 60(1) |

| C8 | 8901(3) | 123(3) | 7890(3) | 58(1) |

| C9 | 6789(2) | 8901(2) | 8901(2) | 55(1) |

| N1 | 7890(2) | 9012(2) | 9012(2) | 75(1) |

| O1 | 1234(2) | 3456(2) | 2345(2) | 65(1) |

| O2 | 3456(2) | 5678(2) | 3456(2) | 68(1) |

| C10 | 4567(3) | 6789(3) | 4567(3) | 70(1) |

Detailed Research Findings from Hypothetical Data:

A crystallographic study would reveal the planarity of the benzene (B151609) ring and the orientation of the methyl, cyano, and methyl ester substituents. The bond lengths and angles would be expected to conform to standard values for similar aromatic esters. For instance, the C≡N triple bond of the cyano group would exhibit a bond length of approximately 1.15 Å. The C-C bond lengths within the benzene ring would be expected to be in the range of 1.38-1.40 Å.

Mechanistic Insights into this compound: A Review of Reaction Pathway Investigations

While this compound is a known chemical entity, detailed mechanistic studies regarding its reaction pathways are not extensively documented in publicly available scientific literature. This article addresses the specified areas of mechanistic organic chemistry and reaction pathway investigations, noting the absence of specific research on this compound within the searched resources.

Mechanistic Organic Chemistry and Reaction Pathway Investigations

Reaction of the Nitrile Group in this compound

The cyano group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.

The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in two stages: first to an amide, and then to a carboxylic acid. epa.govresearchgate.net The specific product isolated often depends on the reaction conditions.

Acid-catalyzed hydrolysis: Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. Prolonged reaction times and elevated temperatures generally lead to the formation of the carboxylic acid, in this case, 4-carboxy-2,6-dimethylbenzoic acid. Milder conditions may allow for the isolation of the intermediate amide.

Base-catalyzed hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This initially forms an iminate anion, which is then protonated by water to give an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt.

| Reaction Conditions | Intermediate Product | Final Product |

| H₃O⁺, Δ | Methyl 4-carbamoyl-2,6-dimethylbenzoate | 4-Carboxy-2,6-dimethylbenzoic acid |

| NaOH, H₂O, Δ | Methyl 4-carbamoyl-2,6-dimethylbenzoate | Sodium 4-carboxy-2,6-dimethylbenzoate |

Table 3: Products of Nitrile Hydrolysis

The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis, providing a route to benzylamines.

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Aqueous workup then quenches the reaction and protonates the resulting amino group to furnish the primary amine. In the case of this compound, the ester group would also be reduced by LiAlH₄ to a primary alcohol.

Catalytic hydrogenation can also be employed for the reduction of nitriles, often requiring high pressures and temperatures. The choice of catalyst can sometimes allow for selective reduction, although with a substrate containing both a nitrile and an ester, careful selection of conditions would be necessary to achieve chemoselectivity.

| Reducing Agent | Product | Notes |

| 1. LiAlH₄, THF2. H₂O | (4-(Aminomethyl)-2,6-dimethylphenyl)methanol | Both the nitrile and the ester groups are reduced. |

| H₂, Raney Ni, high pressure/temp. | Methyl 4-(aminomethyl)-2,6-dimethylbenzoate or (4-(Aminomethyl)-2,6-dimethylphenyl)methanol | The outcome depends on the specific conditions, with the possibility of reducing both functional groups. |

Table 4: Reduction Products of the Nitrile and Ester Groups

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the arrangement of atoms in space.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state properties of molecules. In the context of Methyl 4-cyano-2,6-dimethylbenzoate, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms. This process yields key information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can provide a wealth of information about the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Hypothetical Value |

| Total Energy (Hartree) | -668.xxxx |

| HOMO Energy (eV) | -7.xx |

| LUMO Energy (eV) | -1.xx |

| HOMO-LUMO Gap (eV) | 6.xx |

| Dipole Moment (Debye) | 3.xx |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

For situations requiring higher accuracy, particularly for energetic properties, ab initio methods are employed. These methods are based on first principles, without the use of empirical parameters. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

Applying these high-level methods to this compound would allow for a very precise calculation of its total electronic energy, ionization potential, and electron affinity. While computationally more demanding, these methods are the gold standard for obtaining benchmark energetic data against which other methods can be compared.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on a static, single-molecule picture, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the influence of the surrounding environment.

For this compound, MD simulations would be invaluable for understanding the rotational freedom of the methyl and ester groups. By simulating the molecule over nanoseconds or longer, one could identify the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are essential for studying solvent effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent structure around the solute influences its conformation and dynamics. This is particularly important for understanding the behavior of the molecule in solution, which is often the relevant environment for chemical reactions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely routes from reactants to products, including the high-energy transition states that must be overcome.

Once a transition state for a reaction involving this compound has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation follows the reaction path downhill from the transition state towards both the reactants and the products. An IRC calculation confirms that the identified transition state indeed connects the desired reactants and products, providing a clear picture of the molecular rearrangements that occur during the reaction.

A more comprehensive understanding of a reaction can be gained by mapping the potential energy surface (PES). This involves calculating the energy of the system for a wide range of molecular geometries. For a reaction involving this compound, a PES map would reveal all possible reaction pathways, intermediate species, and transition states. While computationally intensive, a detailed PES provides a complete energetic landscape of the reaction, offering deep insights into its mechanism and selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, especially DFT, are powerful tools for calculating the spectroscopic parameters of organic molecules. researchgate.netnih.gov These calculations can provide valuable insights into the molecule's geometry, electronic environment, and vibrational modes, which directly correlate with experimental NMR and IR spectra.

Prediction of NMR Chemical Shifts:

Theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of novel compounds. Methods like the Gauge-Including Atomic Orbital (GIAO) are frequently employed within the DFT framework to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For "this compound," the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the two methyl groups, creates a unique electronic environment for each proton and carbon atom.

Expected ¹H NMR Chemical Shifts:

The protons on the benzene ring are expected to appear in the aromatic region of the spectrum. The two methyl groups at positions 2 and 6 would likely be chemically equivalent due to free rotation around the C-C bonds, resulting in a single signal. The protons of the methoxy (B1213986) group of the ester would also produce a distinct singlet.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon of the cyano group would appear in a characteristic downfield region. The carbonyl carbon of the ester group would also have a distinct chemical shift. The carbons of the two ring-attached methyl groups and the methoxy methyl group would appear in the upfield region of the spectrum.

While specific calculated values for "this compound" are not available, the following table illustrates the type of data that would be generated from a DFT calculation for a hypothetical related compound.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Ring-CH₃ | 2.2 - 2.5 | 15 - 25 |

| -OCH₃ | 3.8 - 4.0 | 50 - 60 |

| C=O | - | 160 - 170 |

| C-CN | - | 115 - 125 |

Prediction of IR Frequencies:

Computational methods are also used to predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. scirp.org These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. For "this compound," the predicted IR spectrum would show characteristic frequencies for its functional groups.

Key vibrational modes would include:

C≡N stretch: A sharp, intense absorption band characteristic of the nitrile group.

C=O stretch: A strong absorption band from the ester carbonyl group.

C-O stretch: Associated with the ester linkage.

C-H stretches: From the aromatic ring and the methyl groups.

Aromatic C=C stretches: A series of bands in the aromatic region.

C-H bends: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds.

The following interactive table provides an example of the kind of data that would be produced from a DFT calculation of the vibrational frequencies for a molecule like "this compound."

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~2230 | C≡N stretch | Strong, Sharp |

| ~1720 | C=O stretch (ester) | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium to Weak |

| ~1250 | C-O stretch (ester) | Strong |

| ~2960 | Aliphatic C-H stretch (methyl) | Medium |

| ~3050 | Aromatic C-H stretch | Weak |

The accuracy of these predicted spectroscopic parameters is highly dependent on the level of theory and the basis set used in the calculations. nih.gov For complex molecules, it is often necessary to compare the calculated spectra with experimental data to achieve a reliable assignment of the spectroscopic features.

Advanced Applications in Organic Synthesis

Methyl 4-cyano-2,6-dimethylbenzoate as a Versatile Synthetic Building Block

The strategic positioning of the electron-withdrawing cyano and ester groups, flanked by sterically hindering methyl groups, defines the reactivity of this compound. This unique substitution pattern allows it to serve as a versatile starting material for a variety of molecular classes through targeted chemical transformations.

The cyano and ester functionalities of this compound can be chemically transformed into carboxylic acid and amine groups, respectively, making it a valuable precursor for the synthesis of substituted dicarboxylic acids and diamines. These products are key monomers in the synthesis of polyamides and polyimides and are building blocks for various fine chemicals.

Synthesis of Dicarboxylic Acids: The simultaneous hydrolysis of both the nitrile (-C≡N) and the methyl ester (-COOCH₃) groups can be achieved under harsh reaction conditions, such as refluxing with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup. This process yields 2,6-dimethylterephthalic acid. Alternatively, selective enzymatic hydrolysis of the nitrile group in the presence of a nitrilase enzyme could potentially yield the corresponding dicarboxylic acid monoester, a technique demonstrated on analogous cyanocarboxylic acid esters.

Synthesis of Diamines: The transformation into a diamine involves the reduction of both the nitrile and the ester groups. The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester group can also be reduced to a primary alcohol (-CH₂OH) with LiAlH₄, which would then require subsequent steps (e.g., conversion to a halide followed by substitution with an amine) to form the diamine. A more direct conversion of the ester to an amine function is less common but can be achieved through multi-step sequences.

Table 1: Transformation of Functional Groups

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Class |

| Nitrile (-C≡N) & Ester (-COOCH₃) | Strong Acid/Base (e.g., H₂SO₄, NaOH), Heat | 2x Carboxylic Acid (-COOH) | Dicarboxylic Acid |

| Nitrile (-C≡N) | Nitrilase Enzyme | Carboxylic Acid (-COOH) | Dicarboxylic Acid Monoester |

| Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) | Diamine (with ester reduction) |

| Ester (-COOCH₃) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Amino alcohol (with nitrile reduction) |

The cyano and ester groups of this compound are key handles for constructing various heterocyclic systems. Cyano-substituted aromatic compounds are well-established precursors in heterocyclic chemistry, capable of participating in cyclization reactions to form rings of different sizes and functionalities.

The electrophilic carbon atoms of the nitrile and ester groups can react with a wide range of binucleophilic reagents. For instance:

Reaction with hydrazines can lead to the formation of fused pyridazinone or pyrazole (B372694) derivatives.

Reaction with hydroxylamine can be used to construct isoxazole (B147169) or related N-O heterocycles.

Thorpe-Ziegler type reactions , involving intramolecular cyclization, can be envisioned if one of the adjacent methyl groups is functionalized into a nucleophilic center.

The versatility of the cyano group allows it to be a starting point for building complex fused ring systems, a strategy commonly employed in medicinal chemistry.

Table 2: Potential Heterocyclic Synthesis Pathways

| Reagent | Potential Heterocyclic Product |

| Hydrazine (H₂N-NH₂) | Fused Pyridazinone |

| Substituted Hydrazines | N-substituted Fused Pyridazinones |

| Hydroxylamine (NH₂OH) | Fused Isoxazole derivatives |

| Guanidine | Fused Pyrimidine derivatives |

| Amidines | Fused Pyrimidine derivatives |

Scaffold for Complex Molecule Libraries

In modern drug discovery and materials science, the creation of molecular libraries—large collections of structurally related compounds—is a cornerstone for identifying new lead compounds. This compound is an ideal scaffold for such libraries due to its rigid benzene (B151609) core and its two distinct, modifiable functional groups.

The general approach involves using the core structure and systematically varying the peripheral groups attached to the reactive sites. For example:

The ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a large library of diverse amines using automated parallel synthesis techniques to generate a library of amides.

The cyano group can be converted to an amino group, which can then be acylated with a library of carboxylic acids or sulfonyl chlorides to produce another set of diverse amides or sulfonamides.

This strategy allows for the rapid generation of hundreds or thousands of unique compounds based on the 2,6-dimethylbenzoate (B1233830) framework. The systematic structural variations across the library can then be screened for biological activity or material properties, enabling the exploration of structure-activity relationships (SAR).

Asymmetric Synthesis and Chiral Derivatization

While this compound is an achiral molecule, it can be utilized in the field of asymmetric synthesis to produce chiral molecules.

Asymmetric Reactions: Chirality can be introduced by subjecting the molecule to an asymmetric transformation. For instance, the prochiral cyano group could potentially be reduced to a chiral primary amine using a chiral catalyst or reagent. Similarly, asymmetric reactions targeting the aromatic ring or the methyl groups, although more challenging, could introduce planar chirality or new stereocenters.

Chiral Derivatization: The compound can also serve as a derivatizing agent. If a synthetic process produces a racemic mixture of a chiral alcohol or amine, reacting it with the carboxylic acid form of this compound (obtained via hydrolysis) would result in a mixture of diastereomeric esters or amides. These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention time) and can often be separated using standard techniques like crystallization or chromatography. Once separated, the chiral auxiliary (the benzoate (B1203000) moiety) can be cleaved to release the pure enantiomers of the desired compound.

Catalysis and Ligand Design

Derivatives as Ligands in Organometallic Catalysis

The true value of Methyl 4-cyano-2,6-dimethylbenzoate in catalysis is likely realized through its derivatives, which can be engineered to act as highly effective ligands for metal catalysts. The presence of both a carboxylate function (after hydrolysis of the methyl ester) and a cyano group allows for multiple points of coordination to a metal center, a key feature in the design of high-performance ligands.

Design of Chelating Ligands from Benzoate (B1203000) Derivatives

Benzoate derivatives are a well-established class of ligands in coordination chemistry. researchgate.net The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions. researchgate.netmdpi.com The derivatization of this compound into its corresponding carboxylic acid, 4-cyano-2,6-dimethylbenzoic acid, would unlock this potential.

The resulting molecule would possess two potential donor sites: the carboxylate oxygen atoms and the nitrogen atom of the cyano group. This dual functionality allows for the design of chelating ligands, which bind to a metal at two or more points, forming a stable ring-like structure known as a chelate. youtube.com The stability of these complexes is enhanced by the "chelate effect," which makes them more stable than complexes formed with comparable non-chelating (monodentate) ligands. youtube.com

The steric bulk provided by the two methyl groups at the 2 and 6 positions of the benzene (B151609) ring is a critical design element. This steric hindrance can influence the geometry around the metal center, control access of substrates to the catalytic site, and promote specific reaction pathways, leading to higher selectivity. nih.gov For instance, in transition metal complexes, such bulky ligands can stabilize low-coordinate species and facilitate challenging catalytic steps like reductive elimination. nih.gov

Table 1: Potential Coordination Modes of 4-cyano-2,6-dimethylbenzoic acid

| Coordination Site(s) | Description | Potential Impact |

| Carboxylate Group (O,O') | Bidentate chelation to a single metal center. | Forms a stable four-membered ring, influencing the electronic properties of the metal. |

| Carboxylate (O) and Cyano (N) | Bidentate chelation involving both functional groups. | Creates a larger chelate ring, which can alter the bite angle and catalytic activity. |

| Carboxylate Group (O,O') | Bridging between two metal centers. | Can lead to the formation of polynuclear complexes or coordination polymers. |

Application in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of the metal catalyst, typically palladium or copper, is heavily dependent on the nature of the supporting ligand. nih.govresearchgate.net

Derivatives of this compound are promising candidates for ligands in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and decarboxylative couplings. researchgate.netwikipedia.org In decarboxylative cross-coupling reactions, for example, benzoic acid derivatives are coupled with aryl halides. wikipedia.org While this often requires ortho-substituents to facilitate the reaction, the development of advanced catalyst systems has enabled the use of a broader range of benzoate substrates. researchgate.net A ligand derived from this compound could potentially be part of such a catalytic system, where its electronic and steric properties are tuned for optimal performance.

The cyano group, being electron-withdrawing, can influence the electronic properties of the catalyst, which in turn affects its reactivity. The steric hindrance from the dimethyl substitution pattern can be advantageous in promoting the reductive elimination step of the catalytic cycle, which is often rate-limiting. nih.gov

Potential as a Component in Metal-Organic Frameworks (MOFs) or Supramolecular Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govyoutube.com Their high surface area, tunable pore sizes, and the potential for functionalization make them highly attractive for applications in gas storage, separation, and catalysis. nih.govyoutube.comresearchgate.net

The carboxylic acid derivative, 4-cyano-2,6-dimethylbenzoic acid, could serve as a linker in the synthesis of MOFs. cd-bioparticles.net While dicarboxylic or tricarboxylic acids are more common for building 3D frameworks, monofunctionalized linkers can act as "modulators" that control crystal growth or as "pendent" groups that decorate the pores of the MOF with specific functionalities. cd-bioparticles.net

In this case, the carboxylate end would coordinate to the metal clusters forming the nodes of the framework, while the cyano group would be oriented into the pores. ekb.eg This would create a porous material with pores lined with nitrile functionalities. The presence of these polar cyano groups can enhance the selective adsorption of certain gases or small molecules. mdpi.com Furthermore, these nitrile groups could serve as post-synthetic modification sites, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific catalytic applications. ekb.eg

Role in Photoredox or Electrocatalytic Transformations

The benzonitrile (B105546) moiety within this compound suggests potential applications in photoredox and electrocatalysis. Both fields often utilize organic molecules that can participate in electron transfer processes upon stimulation by light or an electric current.

Benzonitrile and its derivatives have been shown to participate in electrochemical reactions. For instance, they can act as amino sources in copper-catalyzed electrochemical C-H amidation reactions under mild conditions. nih.govrsc.orgrsc.orgresearchgate.net This indicates that the cyano group can be electrochemically active. Furthermore, the electrocatalytic hydrogenation of benzonitrile to produce benzylamine (B48309) has been demonstrated, highlighting the redox capabilities of the nitrile group. acs.org

While direct research on this compound in these areas is not widely reported, its structural components are relevant. The benzonitrile unit could potentially act as a redox-active component in a larger catalytic system or as a substrate in electrocatalytic transformations. The electron-withdrawing nature of both the cyano and methyl ester groups would influence the reduction potential of the aromatic ring, a key parameter in designing electrocatalytic processes.

Supramolecular Chemistry and Molecular Recognition

Design of Non-Covalent Interactions for Directed Self-Assembly

The strategic placement of functional groups on the benzene (B151609) ring of Methyl 4-cyano-2,6-dimethylbenzoate is central to its potential for directed self-assembly. The molecule's architecture can be leveraged to form predictable and well-defined supramolecular structures through a combination of hydrogen bonding and π-stacking interactions.

The ester and nitrile groups are key players in the formation of hydrogen-bonded networks. The carbonyl oxygen of the ester group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, co-crystallization with molecules bearing, for example, hydroxyl or amide groups could lead to the formation of specific, recurring hydrogen bonding motifs. The steric hindrance provided by the two methyl groups ortho to the ester functionality will likely influence the geometry of these interactions, potentially favoring linear or zigzag chain formations.

| Functional Group | Potential Hydrogen Bond Interaction |

| Methyl Ester (C=O) | Acts as a hydrogen bond acceptor |

| Nitrile (C≡N) | Acts as a hydrogen bond acceptor |

The aromatic nature of the benzene ring in this compound facilitates π-stacking interactions, a crucial driving force in crystal engineering. The electronic character of the ring, influenced by the attached functional groups, can lead to various stacking arrangements, including parallel-displaced and T-shaped geometries. The presence of both electron-donating (methyl) and electron-withdrawing (cyano, ester) groups creates a quadrupolar moment on the aromatic ring, which can direct the self-assembly into specific, ordered π-stacks. The interplay between these stacking forces and the aforementioned hydrogen bonds would ultimately determine the final crystal packing.

Host-Guest Chemistry and Molecular Recognition Properties

The electronic and structural features of this compound also suggest its utility in host-guest chemistry, particularly in the recognition of specific ions or small molecules.

The electron-withdrawing nature of the cyano group creates a region of positive electrostatic potential on the aromatic ring, making it a potential binding site for anions. This principle is a cornerstone of anion-π interactions, a well-established concept in supramolecular chemistry. While a single cyano group provides a modest binding affinity, the incorporation of this benzoate (B1203000) scaffold into larger, pre-organized macrocyclic or cage-like structures could lead to receptors with high selectivity and affinity for specific anions. The design of such receptors would leverage the cyano group as the primary recognition site.

The benzoate framework of this compound serves as a versatile platform for the development of more complex receptors and sensors. By chemically modifying the core structure, for instance, by introducing reporter groups that change their optical or electrochemical properties upon binding to a guest, it is possible to create sensors for various analytes. The inherent fluorescence of the aromatic ring could be modulated by the binding event, providing a direct signaling mechanism. The predictable geometry and electronic properties of this compound make it an attractive building block for the rational design of such chemosensors.

Polymer Science Applications

Monomer for Specialty Polymers and Copolymers

While direct evidence is limited, the functionalities present in Methyl 4-cyano-2,6-dimethylbenzoate make it a candidate as a monomer for the synthesis of specialty polymers and copolymers. The cyano and ester groups can serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

The polymerization of vinyl monomers is often achieved through anionic or radical pathways. For a molecule like this compound to undergo such polymerization, it would typically need to be modified to include a polymerizable group, such as a vinyl group.

Anionic Polymerization: Monomers with electron-withdrawing groups, such as the cyano and ester groups present in this compound, can be susceptible to anionic polymerization. The presence of these groups can stabilize a propagating anionic center. However, the steric hindrance from the two ortho-methyl groups could pose a significant challenge to the approach of an initiator and the subsequent propagation steps.

Radical Polymerization: Similarly, for radical polymerization to occur, a polymerizable moiety would be necessary. The aromatic ring itself is generally not susceptible to radical chain-growth polymerization. If a vinyl group were introduced to the molecule, the electronic effects of the existing substituents would influence the reactivity of the double bond.

Assuming this compound is incorporated as a comonomer or modified to be polymerizable, the resulting polymer would feature pendant cyano-benzene groups. These groups can offer several advantageous properties:

Polarity and Dielectric Properties: The nitrile (cyano) group is highly polar, which would increase the dielectric constant of the polymer. Materials with high dielectric constants are valuable in applications such as capacitors and electronic packaging.

Solvent Resistance: The polarity and rigid aromatic structure could enhance the polymer's resistance to nonpolar solvents.

Thermal Stability: The aromatic backbone would contribute to good thermal stability.

Adhesion: The polar nature of the cyano and ester groups could improve the adhesive properties of the polymer to various substrates.

Preparation of Polymer Building Blocks with Tunable Properties

This compound can be chemically modified to create a variety of polymer building blocks. For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. The cyano group could potentially be converted to an amine or other functional groups, further expanding the range of accessible polymer structures. This versatility allows for the synthesis of monomers with tailored reactivity and functionality, leading to polymers with tunable properties.

Structure-Property Relationships in Polymeric Materials Derived from the Compound

The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. For polymers derived from this compound, the following relationships can be anticipated:

| Structural Feature | Anticipated Effect on Polymer Properties |

| Aromatic Ring | High thermal stability, rigidity, and mechanical strength. |

| Cyano Group | Increased polarity, dielectric constant, and potential for specific interactions (e.g., hydrogen bonding with other molecules). |

| Ester Group | A site for potential hydrolysis or transesterification, affecting degradability and reactivity. Can also contribute to polarity. |

| Ortho-Methyl Groups | Increased solubility in organic solvents, reduced chain packing leading to lower crystallinity, and potentially a lower glass transition temperature compared to an unsubstituted analogue. |

The interplay of these structural features would determine the final properties of the polymer. For example, the rigidity of the aromatic ring might be offset by the increased free volume introduced by the bulky methyl groups, influencing properties like gas permeability and the glass transition temperature. The ability to tune these properties by incorporating this monomer into a copolymer system would be a key area of investigation.

Emerging Research Directions and Future Outlook

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

AI and ML algorithms can significantly accelerate the discovery and optimization of synthetic pathways. For a molecule like Methyl 4-cyano-2,6-dimethylbenzoate, this could involve:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of the target molecule and propose multiple synthetic routes by working backward from the final product. These programs can evaluate thousands of potential pathways, considering factors like the availability and cost of starting materials, reaction yields, and the number of steps involved.

Reaction Condition Optimization: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. This data-driven approach can improve the yield and purity of this compound, minimizing trial-and-error experimentation.

Novel Derivative Discovery: By learning the structure-activity relationships of existing compounds, ML models can suggest novel derivatives of this compound with potentially enhanced properties for use as intermediates in various applications.

The development of sophisticated algorithms and the increasing availability of large chemical reaction datasets are key to realizing the full potential of AI in the synthesis of specialized chemicals like this compound.

Flow Chemistry and Continuous Manufacturing of the Compound and its Derivatives

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing in the chemical industry. This approach involves the continuous pumping of reactants through a network of tubes or microreactors, offering enhanced control over reaction parameters. Although specific continuous manufacturing processes for this compound are not detailed in current research, the advantages of this technology are highly relevant for its production.

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Many chemical reactions are exothermic or involve hazardous intermediates. Flow reactors, due to their small internal volume and high surface-area-to-volume ratio, allow for superior heat dissipation and minimize the accumulation of dangerous substances, thus preventing thermal runaways.

Improved Yield and Selectivity: The precise control over temperature, pressure, and mixing in a flow system can lead to higher reaction yields and better selectivity for the desired product.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch reactor. Instead of using larger vessels, the production can be increased by running the system for longer periods or by using multiple reactors in parallel.

Automation and Integration: Flow chemistry setups can be readily automated and integrated with real-time analytical techniques for continuous monitoring and optimization of the process.

The synthesis of related compounds, such as various substituted pyridones and pyrazoles, has been successfully demonstrated in continuous flow systems, highlighting the potential for developing an efficient, safe, and scalable manufacturing process for this compound.

Sustainable Synthesis and Green Chemistry Metrics

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce the environmental impact of chemical manufacturing. For the synthesis of this compound, the application of green chemistry metrics is crucial for evaluating and improving its sustainability profile.

Several key metrics can be used to assess the "greenness" of a synthetic route:

| Green Chemistry Metric | Description | Potential Application to Synthesis of this compound |

| Atom Economy | Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. | Designing synthetic pathways that maximize the incorporation of atoms from starting materials into the this compound structure. |

| E-Factor (Environmental Factor) | Represents the ratio of the mass of waste generated to the mass of the desired product. | Optimizing reactions to minimize the use of excess reagents, solvents, and catalysts, thereby lowering the E-Factor. |

| Process Mass Intensity (PMI) | Calculates the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product. | A holistic metric to drive efficiency improvements across the entire synthesis process, from raw material input to final product isolation. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product, taking into account yield and stoichiometry. | A useful tool for comparing the efficiency of different potential synthetic steps. |

Improving the green chemistry profile for the synthesis of this compound would involve exploring the use of greener solvents, renewable starting materials, and catalytic methods to replace stoichiometric reagents.

Advanced Characterization under Operando Conditions for Catalytic Studies

Understanding the mechanism of catalytic reactions is fundamental to improving their efficiency and selectivity. Advanced characterization techniques, particularly when applied under operando conditions (i.e., while the reaction is in progress), can provide invaluable insights into the synthesis of this compound.

While specific operando studies on the synthesis of this compound are not yet available, the methodology is highly applicable. For instance, if the cyanation step to produce the nitrile group on the benzene (B151609) ring is catalyzed by a solid catalyst, operando techniques could be employed to:

Identify Active Catalytic Sites: Techniques like X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can be used to observe the electronic and structural state of the catalyst as it interacts with the reactants, helping to identify the specific sites where the reaction occurs.

Elucidate Reaction Mechanisms: By monitoring the formation of intermediates and byproducts in real-time, researchers can piece together the step-by-step mechanism of the catalytic cycle.

Understand Catalyst Deactivation: Operando studies can reveal how and why a catalyst loses its activity over time, providing crucial information for designing more robust and long-lasting catalysts.

The application of these advanced characterization methods would enable a more rational design of catalysts for the synthesis of this compound, leading to more efficient and selective chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-cyano-2,6-dimethylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with a Friedel-Crafts acylation or esterification of 2,6-dimethylphenol derivatives, followed by nitrile introduction via cyanation (e.g., using CuCN or Pd-catalyzed protocols). Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, highlights the use of trichlorotriazine intermediates in analogous ester syntheses, suggesting stepwise functionalization as a viable approach . Monitor reaction progress via HPLC or TLC, and validate purity using NMR (e.g., resolving aromatic proton splitting patterns as in ’s unresolved C4/C6 signals) .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR, focusing on the cyano group’s deshielding effects (e.g., aromatic protons adjacent to CN may appear downfield). notes challenges with signal overlap in triazine derivatives; consider using 2D NMR (COSY, HSQC) to resolve ambiguities .

- IR : Confirm the nitrile stretch (~2200 cm) and ester carbonyl (~1720 cm).

- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in airtight, light-protected containers at room temperature (per and , which recommend similar conditions for structurally related esters) . Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) to assess hydrolytic degradation. Monitor via HPLC for byproducts like free carboxylic acids or amine derivatives (if degradation occurs).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties or reactivity of this compound?

- Methodological Answer : Perform DFT calculations to analyze electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For example, used DFT to study lattice energies in acyl hydrazides; apply similar methods to predict solubility parameters or intermolecular interactions (e.g., π-stacking due to aromatic rings) . Compare computed IR/NMR spectra with experimental data to validate models.

Q. What strategies resolve contradictions in spectroscopic data, such as overlapping signals or unexpected coupling patterns?

- Methodological Answer :

- For overlapping NMR signals (e.g., unresolved C4/C6 protons in ), use variable-temperature NMR or isotopic labeling (e.g., deuterated solvents) to enhance resolution .

- If mass spectral fragments contradict expected fragmentation pathways, employ tandem MS (MS/MS) or collision-induced dissociation (CID) to clarify decomposition pathways.

Q. How can reaction mechanisms for cyano-group transformations (e.g., reduction to amines) be elucidated using kinetic or isotopic labeling studies?

- Methodological Answer : Use -labeled KCN in cyanation steps to track nitrogen incorporation via MS/NMR. Conduct kinetic experiments under varying pH and temperature to identify rate-determining steps. For reductive pathways (e.g., H/Pd-C), monitor intermediates via in situ IR or Raman spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.